4-Bromobenzofuran-5-ol

Catalog No.
S12550143
CAS No.
M.F
C8H5BrO2
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzofuran-5-ol

Product Name

4-Bromobenzofuran-5-ol

IUPAC Name

4-bromo-1-benzofuran-5-ol

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C8H5BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H

InChI Key

WOOFQDYMNDSRPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1O)Br

4-Bromobenzofuran-5-ol is a chemical compound belonging to the benzofuran family, characterized by a bromine atom attached to the benzene ring. Its molecular formula is C8H5BrO2, and it has a molecular weight of 213.03 g/mol. The compound exhibits a unique structure that combines an aromatic benzofuran system with a hydroxyl group and a bromine substituent, contributing to its interesting chemical and biological properties .

, primarily due to its functional groups. Notable reactions include:

  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
  • Coupling Reactions: It can participate in cross-coupling reactions, which are valuable in forming complex organic molecules .

Research indicates that 4-bromobenzofuran-5-ol possesses significant biological activities. It has been studied for its potential antimicrobial and antioxidant properties. Some studies suggest it may serve as a scaffold for drug development, particularly in the context of anticancer agents. The compound's mechanism of action is believed to involve interaction with specific molecular targets, influencing various cellular processes .

Several synthesis methods have been developed for 4-bromobenzofuran-5-ol:

  • N-Bromosuccinimide Method: This method involves the bromination of benzofuran derivatives using N-bromosuccinimide as a brominating agent, leading to the formation of 4-bromobenzofuran-5-ol.
  • Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed reactions that allow for efficient synthesis of benzofuran derivatives, including 4-bromobenzofuran-5-ol from simpler starting materials .
  • Cyclization Reactions: Various cyclization methods involving aryl halides and ketones have also been employed to synthesize benzofurans effectively .

4-Bromobenzofuran-5-ol finds applications across multiple fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and other benzofuran derivatives.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug design due to its biological activity.
  • Industrial Use: It is utilized in the production of specialty chemicals and pharmaceutical intermediates .

The interaction studies of 4-bromobenzofuran-5-ol focus on its pharmacological properties. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, its antimicrobial properties have been evaluated against various pathogens, demonstrating promising results against bacteria and fungi .

4-Bromobenzofuran-5-ol shares structural similarities with several other compounds in the benzofuran family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
7-Bromobenzofuran-5-olBromine at position 70.98
4-BromobenzofuranLacks hydroxyl group0.94
2-Bromo-4-(hydroxymethyl)phenolContains hydroxymethyl group0.76
(3-Bromo-4-methoxyphenyl)methanolMethoxy substituent instead of bromine0.76
(7-Bromo-2,3-dihydrobenzofuran)Dihydrobenzofuran structure0.80

The uniqueness of 4-bromobenzofuran-5-ol lies in its specific substitution pattern and functional groups, which confer distinctive chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.94729 g/mol

Monoisotopic Mass

211.94729 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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